3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and tetrahydrofuran-2-carbaldehyde. The synthesis may proceed through the following steps:
Formation of Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenyl ethylamine with tetrahydrofuran-2-carbaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the triazino-benzimidazole core structure.
Functionalization: Further functionalization steps may be required to introduce the tetrahydrofuran-2-ylmethyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole: Lacks the tetrahydrofuran-2-ylmethyl group.
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a benzimidazole ring.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethyl group and the specific triazino-benzimidazole core structure may confer unique biological activities and chemical properties to 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H30N4O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H30N4O3/c1-29-22-10-9-18(14-23(22)30-2)11-12-26-16-27(15-19-6-5-13-31-19)24-25-20-7-3-4-8-21(20)28(24)17-26/h3-4,7-10,14,19H,5-6,11-13,15-17H2,1-2H3 |
InChI Key |
QEAOVXGCNLZONA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N3C2)CC5CCCO5)OC |
Origin of Product |
United States |
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